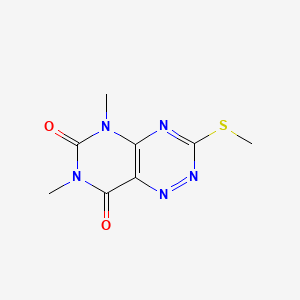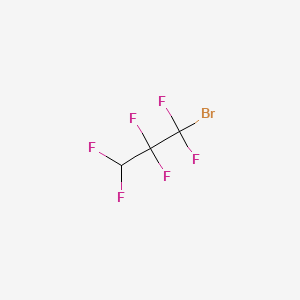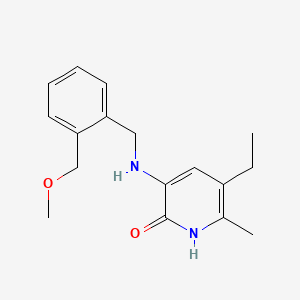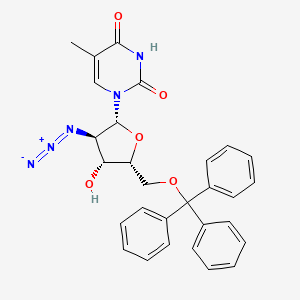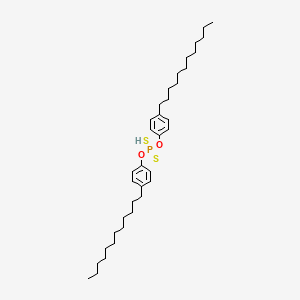
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride is a complex organic compound It is characterized by its unique spiro structure, which includes a triazaspirodecane core, a carboxamide group, and various functional groups such as a p-fluorophenyl and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazaspirodecane structure.
Introduction of Functional Groups: The p-fluorophenyl and dioxolane groups are introduced through substitution reactions.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under controlled conditions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and dioxolane rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might interact with specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro(4,5)decane Derivatives: Compounds with similar core structures but different functional groups.
Carboxamide Compounds: Other carboxamide-containing molecules with varying biological activities.
Fluorophenyl Compounds: Molecules containing the p-fluorophenyl group, which is known for its influence on biological activity.
Uniqueness
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride is unique due to its combination of a spiro structure, multiple functional groups, and potential for diverse chemical reactions and applications.
Eigenschaften
CAS-Nummer |
102395-20-0 |
|---|---|
Molekularformel |
C30H40ClFN4O4 |
Molekulargewicht |
575.1 g/mol |
IUPAC-Name |
N,N-diethyl-8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H39FN4O4.ClH/c1-3-33(4-2)28(37)34-23-35(26-9-6-5-7-10-26)29(27(34)36)16-19-32(20-17-29)18-8-15-30(38-21-22-39-30)24-11-13-25(31)14-12-24;/h5-7,9-14H,3-4,8,15-23H2,1-2H3;1H |
InChI-Schlüssel |
PISFASLLWCKOGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)N1CN(C2(C1=O)CCN(CC2)CCCC3(OCCO3)C4=CC=C(C=C4)F)C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


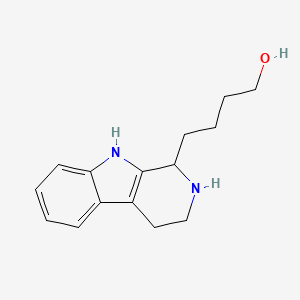
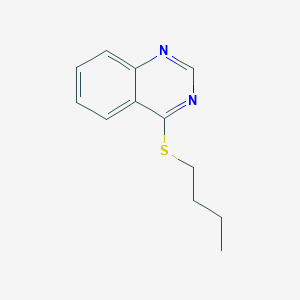
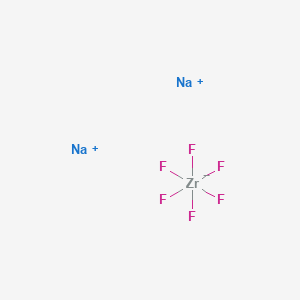
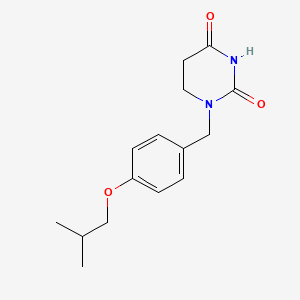
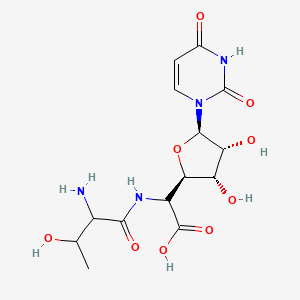
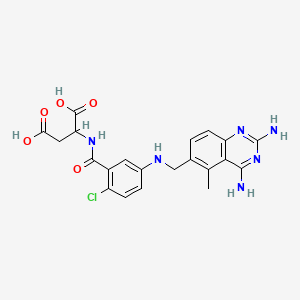
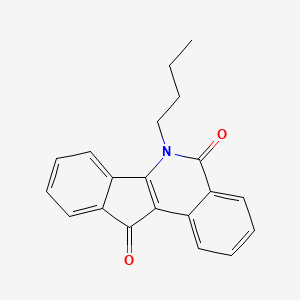
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
